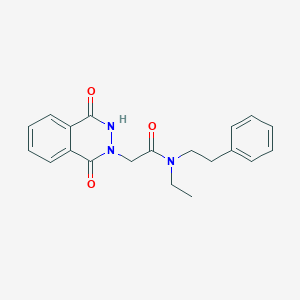![molecular formula C24H21F3N2O2 B7551144 N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Wirkmechanismus
TAK-659 is a highly selective inhibitor of N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, which is a key component of the B-cell receptor signaling pathway. Upon binding to the B-cell receptor, N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide is activated and phosphorylates downstream signaling molecules, leading to B-cell proliferation and survival. TAK-659 binds to the ATP-binding site of N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide and prevents its activation, thereby inhibiting downstream signaling pathways and inducing apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis in B-cell lymphoma cells both in vitro and in vivo. In preclinical studies, TAK-659 has demonstrated anti-tumor activity in a variety of B-cell lymphoma models, including diffuse large B-cell lymphoma, follicular lymphoma, and mantle cell lymphoma. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high selectivity for N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide, which reduces the risk of off-target effects. TAK-659 has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Therefore, caution should be exercised when co-administering TAK-659 with other drugs that are metabolized by these enzymes.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anti-cancer agents, such as immunomodulatory drugs or checkpoint inhibitors, to enhance its anti-tumor activity. Another area of interest is the development of TAK-659 for the treatment of autoimmune diseases, as N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide is also involved in the signaling pathways of immune cells. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide may lead to the discovery of more potent and effective anti-cancer agents.
Synthesemethoden
The synthesis of TAK-659 was first reported by researchers at Takeda Pharmaceutical Company Limited in 2014. The synthesis involves the reaction of 4-(trifluoromethyl)benzoyl chloride with N-[1-(3-acetamidophenyl)ethyl]amine in the presence of a base, followed by a coupling reaction with 4-(dimethylamino)pyridine and benzoyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential as a therapeutic agent for the treatment of B-cell malignancies. Preclinical studies have demonstrated that TAK-659 inhibits N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
Eigenschaften
IUPAC Name |
N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O2/c1-15(18-6-5-7-20(14-18)29-16(2)30)28-23(31)22-9-4-3-8-21(22)17-10-12-19(13-11-17)24(25,26)27/h3-15H,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYMVVWVXGLHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-Methyl-2-(5-methylfuran-2-yl)-1,3-thiazole-5-carbonyl]piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7551064.png)
![Methyl 2-[[2-[4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551071.png)
![N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)-2-(4-fluorophenyl)quinoline-4-carboxamide](/img/structure/B7551077.png)
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7551082.png)
![Methyl 2-[[2-[4-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]phenyl]acetyl]amino]acetate](/img/structure/B7551092.png)
![N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-1-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7551093.png)
![2-(1-methylpyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7551097.png)
![N-ethyl-N-[(4-methoxyphenyl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551129.png)
![2-(4-chloro-2-cyclohexylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7551135.png)
![(4-Cyclopentylpiperazin-1-yl)-[1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]methanone](/img/structure/B7551140.png)
![1-[4-(1-ethylindole-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7551151.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)